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Technical Support Center: GSK-364735 Antiviral Potency

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Compound of Interest		
Compound Name:	GSK-364735	
Cat. No.:	B8451372	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of human serum on the antiviral potency of **GSK-364735**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK-364735?

A1: **GSK-364735** is a potent inhibitor of HIV-1 integrase.[1][2][3] It specifically targets the strand transfer step of viral DNA integration into the host chromosome by binding to the two-metal catalytic core of the enzyme.[2][4]

Q2: What is the expected antiviral potency of GSK-364735 in standard in vitro assays?

A2: In the absence of human serum, **GSK-364735** exhibits potent antiviral activity with 50% effective concentrations (EC50) in the low nanomolar range. For example, in peripheral blood mononuclear cells (PBMCs), the EC50 is approximately 1.2 nM, and in MT-4 cells, it is around 5 nM.[2][5]

Q3: How does the presence of human serum affect the antiviral potency of **GSK-364735**?

A3: The presence of human serum significantly reduces the antiviral potency of **GSK-364735**. [1][2][5] Extrapolated data indicates a 35-fold decrease in potency in the presence of 100% human serum.[1][2][5][6]



Q4: Which specific components of human serum are responsible for this decrease in potency?

A4: Human serum albumin (HSA) is the primary serum protein that binds to **GSK-364735** and reduces its antiviral activity.[1][6] Alpha-1-acid glycoprotein (AAG) has a minimal effect.[1][6]

Q5: Why was the development of GSK-364735 discontinued?

A5: Further development of **GSK-364735** was halted due to adverse liver effects observed in long-term preclinical safety studies in monkeys.[1]

Troubleshooting Guide

Issue: Observed antiviral potency of **GSK-364735** is lower than expected.



Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step	
Presence of serum in the culture medium.	The most common reason for a decrease in GSK-364735 potency is the presence of serum. Even small amounts of fetal bovine serum (FBS) or other animal-derived sera can contain albumin that binds to the compound.	
Recommendation: To determine the intrinsic potency of GSK-364735, perform antiviral assays in serum-free medium. If serum is required for cell viability, use a consistent and recorded concentration across all experiments to ensure reproducibility.		
High protein content in the assay medium.	Other proteins in the culture medium, besides serum albumin, could potentially bind to GSK-364735, although to a lesser extent.	
Recommendation: Review the composition of your culture medium. If it contains high concentrations of supplemented proteins, consider this as a potential source of variability.		
Compound degradation.	Improper storage or handling of the GSK-364735 compound can lead to degradation and loss of activity.	
Recommendation: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Prepare fresh working solutions from a stock solution for each experiment.		
Cellular health and assay conditions.	Suboptimal cell health or variations in assay parameters (e.g., cell density, virus titer, incubation time) can affect the outcome of antiviral assays.	
Recommendation: Standardize your experimental protocol. Regularly check cell	anuvirai assays.	



viability and ensure consistent viral stocks are used. Include appropriate positive and negative controls in every assay.

Data Summary

Table 1: Antiviral Potency of GSK-364735 in Various Cellular Assays

Cell Type	Assay Endpoint	Potency (nM)	Reference
Peripheral Blood Mononuclear Cells (PBMCs)	EC50	1.2 ± 0.4	[2][5]
MT-4 Cells	EC50	5 ± 1	[2][5]
Recombinant HIV-1 Integrase	IC50 (Strand Transfer)	8 ± 2	[2][5]

Table 2: Impact of Human Serum and Serum Proteins on GSK-364735 Antiviral Potency

Condition	Fold-Shift in Potency	Calculated Potency (nM)	Reference
100% Human Serum (extrapolated)	35-fold decrease	PA-IC50: 42	[1][2][5][6][7]
40 mg/mL Human Serum Albumin (HSA)	17-fold decrease	Not specified	[6]
2 mg/mL α1-Acid Glycoprotein (AAG)	2-fold decrease	Not specified	[6]
-	-	PA-EC90: 168	[1][7]

PA-IC50: Protein-Adjusted 50% Inhibitory Concentration; PA-EC90: Protein-Adjusted 90% Effective Concentration



Experimental Protocols

1. PBMC HIV Replication Assay

This assay quantifies the antiviral activity of **GSK-364735** against HIV-1 replication in primary human peripheral blood mononuclear cells.

- Cell Preparation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.
- Assay Procedure:
 - Plate the stimulated PBMCs in a 96-well plate.
 - Prepare serial dilutions of GSK-364735 and add them to the cells.
 - Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 Ba-L).
 - Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
 - On the final day, collect the cell culture supernatant.
- Endpoint Measurement: Quantify the amount of viral replication by measuring the reverse transcriptase (RT) activity in the supernatant using a colorimetric or radioactive assay.
- Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of GSK-364735 and fitting the data to a sigmoidal dose-response curve.
- 2. MT-4 Cell HIV Replication Assay

This is a cell-line based assay to determine the antiviral potency of **GSK-364735**.

- Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- Assay Procedure:



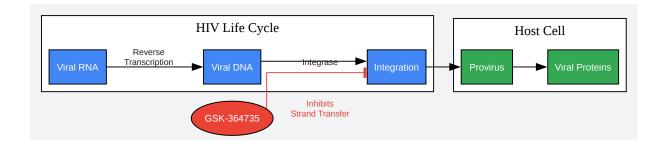
- Seed MT-4 cells in a 96-well plate.
- Add serial dilutions of GSK-364735 to the wells.
- Infect the cells with an HIV-1 strain (e.g., HIV-1 IIIB).
- Incubate the plates for 5 days at 37°C.
- Endpoint Measurement: Assess cell viability using a colorimetric method such as MTT or a luminescence-based assay for ATP content. In this assay, a reduction in cell death corresponds to viral inhibition.
- Data Analysis: Determine the EC50 by plotting the percentage of cell protection against the log concentration of the compound.
- 3. Serum Shift Assay

This assay is designed to quantify the effect of human serum on the antiviral potency of **GSK-364735**.

- Procedure:
 - Perform the MT-4 cell HIV replication assay as described above.
 - In parallel, set up identical assays but with the addition of varying concentrations of heatinactivated human serum (e.g., 10%, 25%, 50%) or specific serum proteins like HSA or AAG to the culture medium.
- Data Analysis:
 - Calculate the EC50 value for GSK-364735 at each serum concentration.
 - Determine the fold-shift in potency by dividing the EC50 value in the presence of serum by the EC50 value in the absence of serum.
 - To estimate the effect at 100% human serum, the fold-shifts can be extrapolated from a linear regression of the fold-shift values versus the serum concentrations.[4]



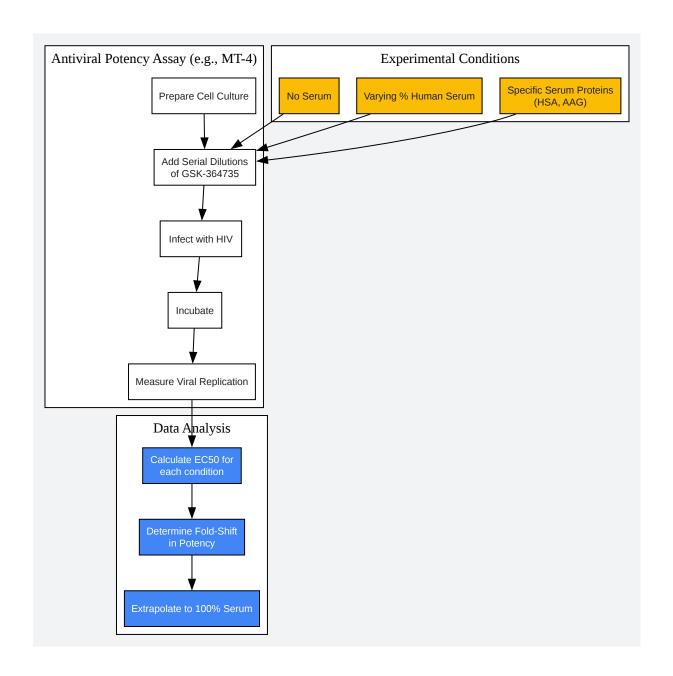
Visualizations



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Caption: Mechanism of action of GSK-364735 in the HIV life cycle.

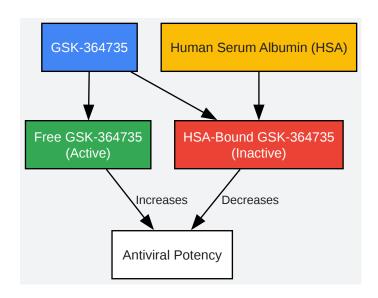




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Caption: Experimental workflow for a serum shift assay.





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